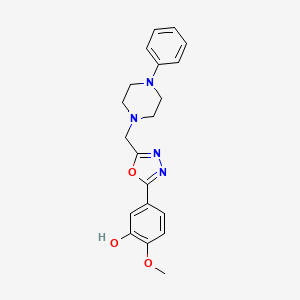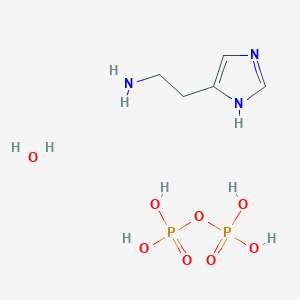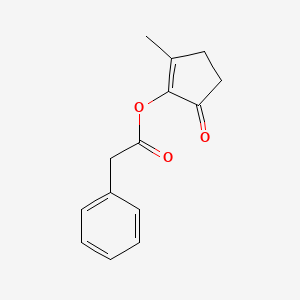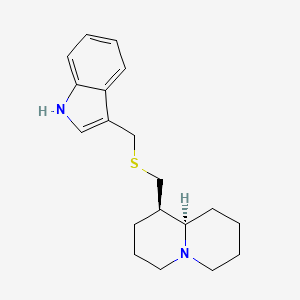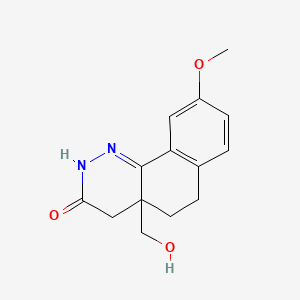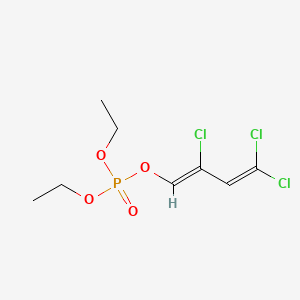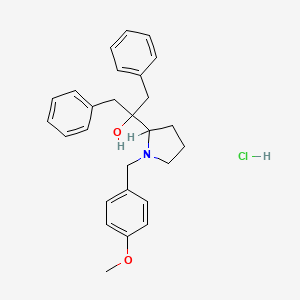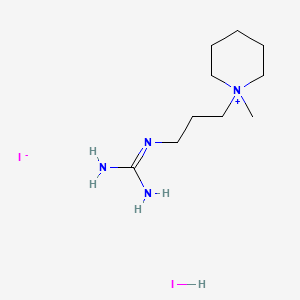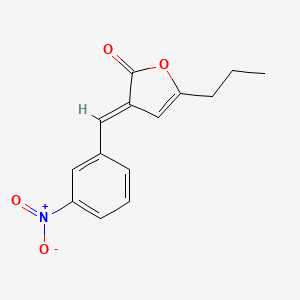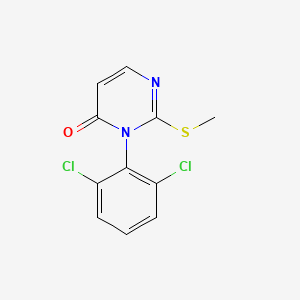
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its pyrimidinone core, substituted with a 2,6-dichlorophenyl group and a methylthio group. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- typically involves the reaction of 2,6-dichloroaniline with a suitable thiol and a pyrimidinone precursor. The reaction conditions often require a catalyst and a controlled environment to ensure the correct substitution and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the substituents.
Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic ring.
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Pyrimidinone, 3-(phenyl)-2-(methylthio)-: Lacks the dichloro substitution, resulting in different reactivity and properties.
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group, affecting its chemical behavior.
Uniqueness
The presence of the 2,6-dichlorophenyl group and the methylthio group in 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- makes it unique in terms of its reactivity and potential applications. These substituents influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
89069-29-4 |
|---|---|
Molecular Formula |
C11H8Cl2N2OS |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-6-5-9(16)15(11)10-7(12)3-2-4-8(10)13/h2-6H,1H3 |
InChI Key |
FPGUFXQQRKRCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=O)N1C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
